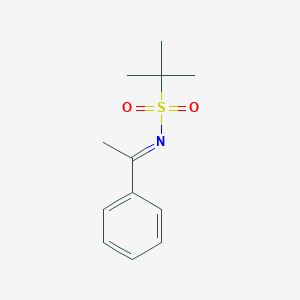

(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide

Description

(NE)-2-Methyl-N-(1-phenylethylidene)propane-2-sulfonamide is a sulfonamide derivative featuring a 1-phenylethylidene imine group and a tert-butyl sulfonamide moiety. The sulfinamide analog is synthesized via a ruthenium-catalyzed reaction with 96% yield under optimized conditions (50°C, 2 hours in isopropyl alcohol), achieving high diastereoselectivity . The sulfonamide group (SO₂NH) in the target compound likely confers greater acidity and hydrolytic stability compared to sulfinamides (SONH), influencing its applications in asymmetric catalysis or medicinal chemistry.

Properties

IUPAC Name |

(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-10(11-8-6-5-7-9-11)13-16(14,15)12(2,3)4/h5-9H,1-4H3/b13-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJWOWWTRIHEFC-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NS(=O)(=O)C(C)(C)C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\S(=O)(=O)C(C)(C)C)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with 1-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenylethylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe to study enzyme interactions or cellular processes.

Medicine: Potential therapeutic applications due to its sulfonamide structure.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide likely involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The phenylethylidene moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties

Key Observations :

- Steric Hindrance : The tert-butyl group in the target compound and its sulfinamide analog introduces significant steric bulk, which may impede nucleophilic attacks or influence stereoselectivity .

- Functional Group Diversity : The azide-bearing sulfonamide in highlights the versatility of sulfonamides in accommodating reactive groups, though azides pose safety risks (e.g., explosive tendencies).

Key Comparisons :

- Catalytic Systems : The sulfinamide analog employs a Ru(II) catalyst for stereoselective synthesis , whereas fluorenylidene sulfonamides rely on BF₃-mediated carbocation intermediates .

- Functionalization : Bromination in and azide substitution in demonstrate the adaptability of sulfonamide frameworks for further derivatization.

Biological Activity

(NH)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of sulfonamides that have been extensively studied for their pharmacological properties, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, which are primarily attributed to their ability to inhibit bacterial folic acid synthesis. This mechanism involves the competitive inhibition of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. Studies have shown that various sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

In vitro assays have demonstrated that (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide exhibits potent antibacterial effects, comparable to established sulfonamides like sulfamethoxazole and sulfadiazine. The compound's structure allows it to effectively mimic para-aminobenzoic acid (PABA), thereby disrupting bacterial growth .

Anti-inflammatory Effects

Recent research has also highlighted the anti-inflammatory potential of this sulfonamide derivative. In a study evaluating a series of sulfonamide compounds, (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide displayed significant anti-inflammatory activity with an IC50 value indicating its potency . The compound's efficacy in reducing inflammation suggests its potential use in treating inflammatory diseases.

Table 1: Biological Activity Summary of (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide

| Activity Type | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthetase | Comparable to sulfamethoxazole |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | IC50: 110 μg/mL |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various sulfonamide derivatives found that (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide was effective against multiple bacterial strains. The compound was tested against clinical isolates and demonstrated a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized a series of sulfonamide derivatives and evaluated their anti-inflammatory properties through in vitro assays. The results indicated that (NE)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its therapeutic potential in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.